(2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Activities
A study explored the synthesis and biological activity of aryloxyethylamine derivatives, including compounds similar to the requested chemical, for their potential neuroprotective effects. These compounds showed promising results against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells) and in protecting mice against acute cerebral ischemia, indicating their potential as neuroprotective agents for anti-ischemic stroke therapies (Zhong et al., 2020).
Antimicrobial Activity
Another study synthesized and evaluated a series of new derivatives related to the compound for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Research involving the synthesis of derivatives of the compound has led to detailed structural and theoretical studies. These studies include single crystal X-ray diffraction and density functional theory calculations, providing insight into the molecular structure and stability of these compounds (Karthik et al., 2021).
Analgesic and Ulcerogenic Activity
Derivatives of the compound were synthesized and evaluated for their analgesic and ulcerogenic activities. The study found significant analgesic activity in some derivatives, along with minimal ulcerogenic effects, indicating their potential as pain relief agents (Chaudhary et al., 2012).
Hydrogen-bonding Patterns
Research on enaminone derivatives, including structures similar to the compound , focused on their hydrogen-bonding patterns. This research contributes to understanding the intermolecular interactions and stability of these compounds (Balderson et al., 2007).
Diabetics Treatment
A derivative of the compound was explored as an inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes. The compound demonstrated potent inhibition and selectivity, with high oral bioavailability, making it a candidate for diabetes treatment (Ammirati et al., 2009).
HIV Treatment
Derivatives of the compound have been investigated as potential CCR5 receptor antagonists for HIV-1 treatment. These studies have led to the discovery of compounds with excellent antiviral activity and favorable pharmacokinetic profiles, indicating their potential as HIV treatment options (Palani et al., 2002).
Anti-inflammatory Agents
Research into pyrimidine derivatives of the compound found significant anti-inflammatory activity in some synthesized compounds. These findings could contribute to the development of new anti-inflammatory drugs (Chaydhary et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
(2-bromophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-11-17(21-13(2)20-12)24-14-7-9-22(10-8-14)18(23)15-5-3-4-6-16(15)19/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLWYKRDCYZKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.